molecular formula C13H14N2 B8738263 3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine

3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B8738263
M. Wt: 198.26 g/mol
InChI Key: MCTSKAZVCYASEE-UHFFFAOYSA-N
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Patent
US07517872B2

Procedure details

Methanol (150 mL) was added dropwise to a chilled (0° C.) 1 L flask containing sodium hydride (60% dispersion in mineral oil, 19.3 g, 480 mmol). To the stirred suspension was added 7-azaindole (10.2 g, 86 mmol) in MeOH (100 mL) and cyclohexanone (35 mL, 340 mmol) in MeOH (65 mL). The cloudy solution was refluxed for 24 h, then the solvent was removed under reduced pressure. The oily residue was cooled in an ice bath and 3 N HCl was added with vigorous stirring until the pH=8 (pH paper). The resulting yellow ppt. was collected by filtration, washed with H2O, triturated with tBME/C6H14 (1:1, 50 mL), and dried by toluene azeotrope to give the title compound as a white solid (13.0 g, 76% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.66-1.78 (m, 2H) 1.78-1.91 (m, 2H) 2.20-2.35 (m, 2H) 2.47 (d, J=1.76 Hz, 2H) 6.28 (d, J=3.78 Hz, 1H) 7.10 (dd, J=8.06, 4.78 Hz, 1H) 7.34 (s, 1H) 8.25 (dd, J=8.06, 1.26 Hz, 1H) 8.33 (dd, J=4.66, 1.39 Hz, 1H) 11.8 (br s, 1H); 13C NMR (100 MHz, CDCl3) δ ppm 22.43, 22.98, 25.65, 27.88, 115.52, 117.31, 118.32, 121.57, 122.16, 129.39, 131.07, 141.99, 149.53.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[C:12]1([C:5]2[C:6]3[C:11](=[N:10][CH:9]=[CH:8][CH:7]=3)[NH:3][CH:4]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
35 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring until the pH=8 (pH paper)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The cloudy solution was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The oily residue was cooled in an ice bath
ADDITION
Type
ADDITION
Details
3 N HCl was added
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
triturated with tBME/C6H14 (1:1, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by toluene azeotrope

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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